molecular formula C20H32O6 B1259287 Rhodojaponin III CAS No. 26342-66-5

Rhodojaponin III

货号: B1259287
CAS 编号: 26342-66-5
分子量: 368.5 g/mol
InChI 键: VUMZHZYKXUYIHM-GLHQSWFFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 灰叶红景天素 III 可以通过一系列涉及其特征性灰叶红景天类二萜结构形成的化学反应合成。 合成通常涉及使用二萜类前体等起始原料,然后进行环化和官能团修饰以获得所需的结构 .

工业生产方法: 灰叶红景天素 III 的工业生产涉及从灰叶杜鹃的干燥花朵中提取该化合物。 提取过程包括溶剂提取、纯化和结晶以获得纯化合物 . 先进的技术,如高效液相色谱 (HPLC) 和质谱 (MS),用于确保最终产品的纯度和质量 .

科学研究应用

Anti-Inflammatory Effects

Rheumatoid Arthritis Treatment
Recent studies have highlighted the potential of Rhodojaponin III in treating rheumatoid arthritis (RA). Research conducted on bovine type II collagen-induced arthritis (CIA) rat models demonstrated that this compound significantly inhibited cartilage damage and bone erosion. It achieved this by suppressing the expression of pro-inflammatory cytokines such as interleukin-6, interleukin-1β, and tumor necrosis factor-alpha (TNF-α) .

The mechanism of action involves the regulation of the nuclear factor kappa B-inducing kinase (NIK)/IκB kinase-alpha (IKKα)/C-X-C motif chemokine ligand 12 (CXCL12) pathway. Molecular docking simulations indicated that this compound binds to NIK, leading to decreased activation of this inflammatory pathway .

Table 1: Summary of Pharmacological Effects on RA

ParameterEffect of this compound
Cartilage DamageInhibited
Bone ErosionSuppressed
Pro-inflammatory CytokinesDecreased levels of IL-6, IL-1β, TNF-α
AngiogenesisInhibited through VEGF suppression

Analgesic Properties

This compound has also been studied for its analgesic effects. It mildly blocks voltage-gated sodium channels, which may contribute to its ability to alleviate nociceptive pain and peripheral neuralgia . This property suggests potential applications in pain management therapies.

Biopesticide Potential

This compound has been evaluated for its insecticidal properties against pests such as the imported cabbage worm (Pieris rapae). Laboratory tests revealed that this compound acts as an antifeedant and stomach poison, demonstrating significant toxicity against various larval stages. The median lethal concentration (LC50) values indicated strong effectiveness, with a notable reduction in larval populations observed in field trials .

Table 2: Insecticidal Activity Against Pieris rapae

Test ParameterValue
Median Antifeedant Concentration (AFC50)1.16 mg L^-1^ (3rd instar)
Median Lethal Concentration (LC50)2.84 mg L^-1^ (3rd instar)
Growth Inhibition Concentration (IC50)1.36 mg L^-1^ (3rd instar)

Targeted Drug Delivery

To enhance the therapeutic efficacy of this compound while mitigating its acute toxicity, researchers have developed folic acid-conjugated mesoporous silica nanoparticles as delivery carriers. This innovative approach demonstrated improved pharmacokinetics and reduced cytotoxicity in activated macrophage cell lines . The sustained release profile of these nanoparticles suggests a promising avenue for targeted therapies in inflammatory conditions.

作用机制

灰叶红景天素 III 通过多个分子靶点和途径发挥其作用:

相似化合物的比较

灰叶红景天素 III 在灰叶红景天类二萜中具有独特的性质,因为它具有强大的杀虫特性和多种生物活性。类似的化合物包括:

生物活性

Rhodojaponin III (RJ-III) is a notable grayanane-type diterpenoid extracted from Rhododendron molle G. Don, recognized for its diverse biological activities including anti-inflammatory, analgesic, and antinociceptive effects. This article explores the pharmacological effects, mechanisms of action, and potential applications of RJ-III based on recent studies.

Pharmacological Effects

  • Anti-inflammatory Activity :
    RJ-III has demonstrated significant anti-inflammatory properties, particularly in models of rheumatoid arthritis (RA). In a study involving collagen-induced arthritis (CIA) rats, RJ-III inhibited the activation of the NF-κB-inducing kinase (NIK) pathway, which is crucial in mediating inflammatory responses. The treatment resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and IL-1, as well as reduced vascular density in inflamed synovial tissue .
  • Antinociceptive Effects :
    RJ-III has shown promising results in pain management. A study indicated that RJ-III significantly increased the analgesic time in rodent models, suggesting its potential as an effective pain reliever. The compound's mechanism involves modulation of nociceptive pathways, making it a candidate for further development in pain management therapies .
  • Inhibition of Cell Proliferation :
    In experiments with Sf9 insect cells, RJ-III inhibited cell proliferation in a dose-dependent manner and induced cell cycle arrest at the G2/M phase. This effect was associated with alterations in intracellular calcium levels and pH, indicating that RJ-III may influence cellular signaling pathways critical for cell division .

The biological activity of RJ-III can be attributed to its interaction with various molecular targets:

  • NIK Pathway : RJ-III binds to NIK and inhibits its activation, leading to reduced expression of inflammatory markers such as vascular endothelial growth factor (VEGF) and CD31 in inflamed tissues .
  • Calcium Signaling : The compound increases intracellular calcium levels ([Ca²⁺]i), which is essential for various cellular functions including muscle contraction and neurotransmitter release. This modulation may contribute to its antinociceptive effects .

1. Rheumatoid Arthritis Model

A study on CIA rats treated with RJ-III showed a significant reduction in synovial hyperplasia and pannus formation compared to untreated controls. Histological analysis revealed decreased expression of VEGF and CD31 post-treatment, supporting the anti-inflammatory potential of RJ-III .

2. Pain Management

In a rodent model assessing nociceptive pain, RJ-III exhibited a dose-dependent increase in pain threshold compared to control groups. This effect was attributed to its ability to modulate pain pathways effectively .

Safety and Pharmacokinetics

Despite its therapeutic potential, RJ-III has been associated with acute toxicity. Recent studies have explored methods to mitigate this toxicity through novel delivery systems:

  • Folic Acid-Conjugated Nanoparticles : Researchers have developed folic acid-conjugated mesoporous silica nanoparticles (FA-MSNs) to enhance the targeting and reduce the toxicity of RJ-III. This formulation showed improved pharmacokinetic profiles and reduced cytotoxicity in activated inflammatory cells .

Data Summary

Biological ActivityMechanismStudy Reference
Anti-inflammatoryInhibition of NIK pathway
AntinociceptiveModulation of nociceptive pathways
Cell proliferation inhibitionInduction of G2/M arrest
Reduced acute toxicityFA-MSN delivery system

属性

IUPAC Name

(1S,3R,4R,6R,8S,9S,10R,11R,14R,15R,17R)-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecane-3,4,10,15,17-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O6/c1-16(2)15-12(26-15)13-18(4,24)10-6-5-9-14(22)19(10,8-17(9,3)23)7-11(21)20(13,16)25/h9-15,21-25H,5-8H2,1-4H3/t9-,10+,11-,12+,13+,14-,15+,17-,18-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMZHZYKXUYIHM-GLHQSWFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(O2)C3C1(C(CC45CC(C(C4O)CCC5C3(C)O)(C)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C[C@@]23C[C@H]([C@]4([C@@H]([C@H]5[C@@H](C4(C)C)O5)[C@]([C@@H]2CC[C@@H]1[C@H]3O)(C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40949207
Record name Rhodojaponin III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26342-66-5
Record name Rhodojaponin III
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26342-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhodojaponin III
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026342665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhodojaponin III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RHODOJAPONIN III
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7FEJ7QWQE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rhodojaponin III
Reactant of Route 2
Rhodojaponin III
Reactant of Route 3
Rhodojaponin III
Reactant of Route 4
Rhodojaponin III
Reactant of Route 5
Rhodojaponin III
Reactant of Route 6
Rhodojaponin III

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。